N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide

Catalog No.
S13053116
CAS No.
375854-09-4
M.F
C26H25N3O2S
M. Wt
443.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-i...

CAS Number

375854-09-4

Product Name

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide

IUPAC Name

N-[2-(3,3-diphenylprop-2-enylamino)ethyl]isoquinoline-5-sulfonamide

Molecular Formula

C26H25N3O2S

Molecular Weight

443.6 g/mol

InChI

InChI=1S/C26H25N3O2S/c30-32(31,26-13-7-12-23-20-28-17-15-25(23)26)29-19-18-27-16-14-24(21-8-3-1-4-9-21)22-10-5-2-6-11-22/h1-15,17,20,27,29H,16,18-19H2

InChI Key

QRYKKBRDOPGMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=CCNCCNS(=O)(=O)C2=CC=CC3=C2C=CN=C3)C4=CC=CC=C4

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is a synthetic compound that belongs to the class of isoquinoline derivatives. Its structure features a sulfonamide group linked to an isoquinoline moiety and an aminoalkyl chain that incorporates a diphenyl propenyl group. This unique combination of functional groups may contribute to its biological activity and potential therapeutic applications.

Typical of sulfonamides and amines. Key reactions include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can participate in nucleophilic substitution reactions, allowing for modifications that could enhance its biological properties.
  • Amination Reactions: The amino group can react with electrophiles, potentially leading to the formation of more complex derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings in the diphenyl group can undergo electrophilic substitution, which could be exploited for further functionalization.

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide has been studied for its potential pharmacological effects. Preliminary studies suggest that it may exhibit:

  • Antitumor Activity: Compounds with similar structures have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Isoquinoline derivatives are often explored for their antibacterial and antifungal activities.
  • Neuroprotective Effects: Some studies indicate potential neuroprotective roles, possibly through modulation of neurotransmitter systems.

The synthesis of N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide typically involves several steps:

  • Formation of Isoquinoline Sulfonamide: The isoquinoline core is synthesized via cyclization reactions involving appropriate precursors.
  • Introduction of the Aminoalkyl Chain: The aminoalkyl portion is added through amination reactions, often utilizing coupling agents to facilitate the reaction.
  • Modification of the Diphenyl Group: The diphenyl moiety may be introduced through cross-coupling techniques or by direct alkylation methods.

These steps can vary based on the desired purity and yield of the final product.

This compound has potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound in drug discovery efforts targeting cancer or infectious diseases.
  • Research Tool: Its unique structure makes it valuable in studying biological pathways and mechanisms involving isoquinoline derivatives.
  • Chemical Probes: It may be used to explore interactions with specific biological targets, aiding in the development of new therapeutic strategies.

Interaction studies are crucial for understanding how N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide interacts with biological systems. These studies typically focus on:

  • Binding Affinity: Measuring how well the compound binds to specific receptors or enzymes.
  • Mechanism of Action: Investigating how the compound exerts its effects at the molecular level, including potential pathways involved in its activity.
  • Synergistic Effects: Evaluating whether this compound enhances or diminishes the effects of other drugs when used in combination therapies.

Several compounds share structural similarities with N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide. Notable examples include:

Compound NameStructureUnique Features
5-Methylisoquinoline SulfonamideStructureExhibits strong antimicrobial properties
N-(4-Methylphenyl)-N'-(4-sulfamoylphenyl)ureaStructureKnown for its anti-inflammatory effects
4-(Aminomethyl)-5-sulfamoylisoquinolineStructureDemonstrates neuroprotective activity

Uniqueness

N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide is unique due to its specific diphenyl propenyl substituent, which may enhance its interaction with biological targets compared to other isoquinoline derivatives. This structural feature could contribute to its distinct pharmacological profile and efficacy in therapeutic applications.

XLogP3

4.7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

443.16674822 g/mol

Monoisotopic Mass

443.16674822 g/mol

Heavy Atom Count

32

Dates

Last modified: 08-10-2024

Explore Compound Types